

(2E,6Z)-Octa-2,6-dienol structural formula

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Compound of Interest

Compound Name: (2E,6Z)-Octa-2,6-dienol

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Technical Guide: (2E,6Z)-Octa-2,6-dienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z)-Octa-2,6-dienol is a polyunsaturated fatty alcohol with the molecular formula $C_8H_{14}O$. Its structure is characterized by an eight-carbon chain containing two double bonds at positions 2 and 6, and a primary alcohol functional group at position 1. The stereochemistry of the double bonds is E (trans) at the C2-C3 position and Z (cis) at the C6-C7 position. While this specific isomer is not extensively characterized in scientific literature, its structural motifs are found in various naturally occurring compounds, suggesting potential for interesting biological activities. This guide provides a summary of its chemical properties, a proposed synthesis protocol, and expected analytical data based on its structure.

Chemical Structure and Properties

The fundamental properties of **(2E,6Z)-Octa-2,6-dienol** are summarized below.

Property	Value	Citation
IUPAC Name	(2E,6Z)-octa-2,6-dien-1-ol	[1]
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
CAS Number	97259-62-6	[1]
Canonical SMILES	C/C=C\CC/C=C/CO	
InChI Key	ONYJRUXYOCZIAW- BRXUXDTNSA-N	[1]

Synthesis Protocol

A specific, peer-reviewed synthesis for **(2E,6Z)-Octa-2,6-dienol** is not readily available in the literature. However, a plausible and highly effective method for its preparation is the stereoselective reduction of the corresponding aldehyde, (2E,6Z)-Octa-2,6-dienal, which is commercially available. The following protocol describes a standard reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes.

Proposed Synthesis: Reduction of (2E,6Z)-Octa-2,6-dienal

This protocol is a standard procedure for the reduction of an α,β -unsaturated aldehyde to the corresponding allylic alcohol.

Materials:

- (2E,6Z)-Octa-2,6-dienal
- Sodium borohydride (NaBH₄)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (2E,6Z)-Octa-2,6-dienal (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Monitor the reaction for gas evolution.
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **(2E,6Z)-Octa-2,6-dienol**.
- Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Data (Expected)

No experimental spectroscopic data for **(2E,6Z)-Octa-2,6-dienol** has been found in the searched literature. The following tables present the expected analytical data based on the chemical structure and standard spectroscopic principles.

Expected ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts for **(2E,6Z)-Octa-2,6-dienol** in CDCl_3 .

Table 1: Expected ^1H NMR Chemical Shifts

Proton Position	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	~4.1 - 4.2	d	~6-7
2	~5.6 - 5.8	dt	~15 (trans), ~6-7
3	~5.5 - 5.7	dt	~15 (trans), ~7
4	~2.1 - 2.2	q	~7
5	~2.2 - 2.3	q	~7
6	~5.3 - 5.5	dt	~11 (cis), ~7
7	~5.2 - 5.4	dt	~11 (cis), ~7
8	~0.9 - 1.0	t	~7.5
OH	Variable (broad s)	s	N/A

Table 2: Expected ^{13}C NMR Chemical Shifts

Carbon Position	Expected Chemical Shift (δ , ppm)
1	~63 - 64
2	~128 - 130
3	~132 - 134
4	~31 - 32
5	~26 - 27
6	~123 - 125
7	~130 - 132
8	~13 - 14

Expected IR and MS Data

Table 3: Expected IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (sp^2)	3000 - 3100	Medium
C-H stretch (sp^3)	2850 - 3000	Medium
C=C stretch (alkene)	1650 - 1680	Medium
C-O stretch (alcohol)	1000 - 1260	Strong
=C-H bend (trans)	960 - 970	Strong
=C-H bend (cis)	675 - 730	Strong

Table 4: Expected Mass Spectrometry Data

Analysis Type	Expected Result
Molecular Ion [M] ⁺	m/z = 126.10
Major Fragments	Expected fragments from loss of H ₂ O (m/z=108), loss of C ₂ H ₅ (m/z=97), and other allylic cleavages.

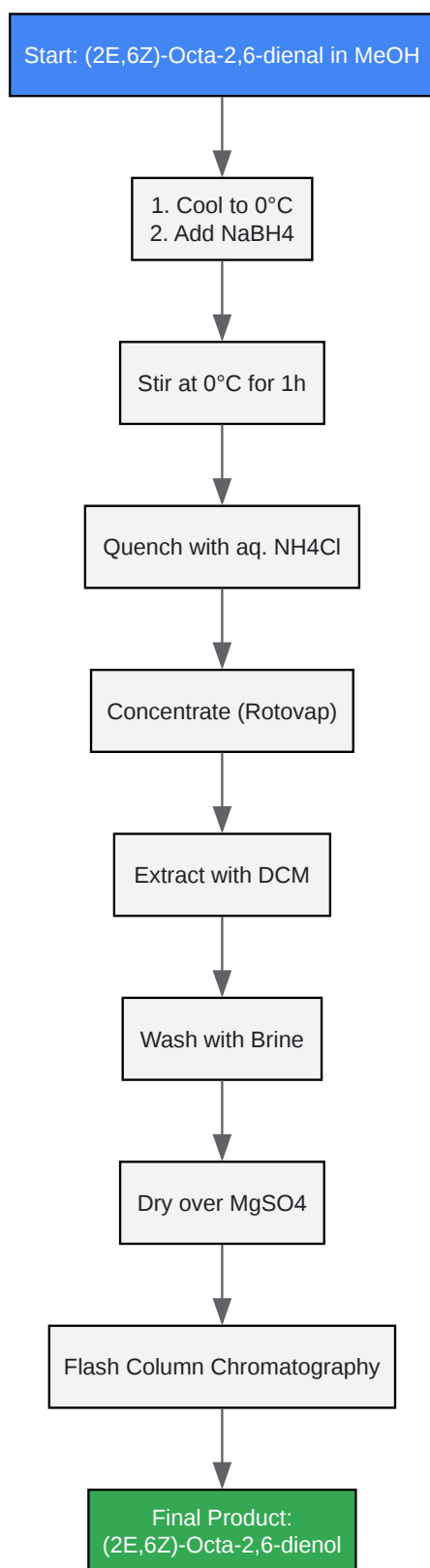
Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for **(2E,6Z)-Octa-2,6-dienol**. However, other unsaturated C8 alcohols and structurally related terpenoids, such as geraniol, are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and insect-repellent properties. It is plausible that **(2E,6Z)-Octa-2,6-dienol** could exhibit similar activities, but this would require experimental validation.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of **(2E,6Z)-Octa-2,6-dienol** from its corresponding aldehyde.



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Caption: Proposed synthesis and purification workflow for **(2E,6Z)-Octa-2,6-dienol**.

Signaling Pathways

Information regarding signaling pathways modulated by **(2E,6Z)-Octa-2,6-dienol** is not available in the current scientific literature. Further research would be required to identify any such interactions.

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References

- 1. (2E,6Z)-Octa-2,6-dienol | C₈H₁₄O | CID 20836341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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